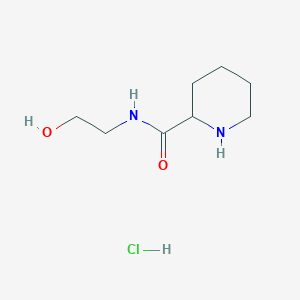

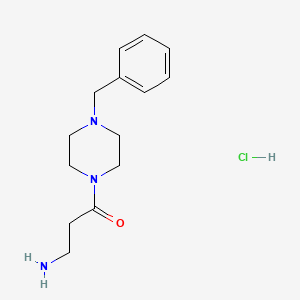

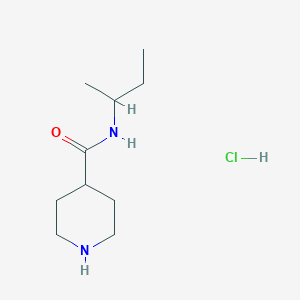

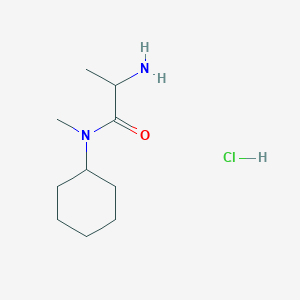

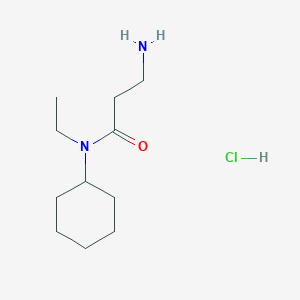

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Descripción general

Descripción

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile properties .

Molecular Structure Analysis

The molecular structure of a similar compound, “5-Nitro-N-(3-pyridinylmethyl)-2-pyridinamine dihydrochloride”, has a molecular formula of C11H12Cl2N4O2 and an average mass of 303.145 Da .Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can inhibit COX-2 with IC50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “5-Nitro-N-(3-pyridinylmethyl)-2-pyridinamine dihydrochloride”, it has a molecular formula of C11H12Cl2N4O2 and an average mass of 303.145 Da .Aplicaciones Científicas De Investigación

Biological Significance and Sensing Applications

Compounds containing heteroatoms like N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride have been significant in organic chemistry for their biological and medicinal applications. These compounds, especially derivatives with pyrimidine, pyridine, and pyrrolidine rings, serve as crucial recognition units in the synthesis of optical sensors. The ability of such derivatives to form coordination and hydrogen bonds makes them excellent candidates for sensing probes, exhibiting a range of biological and medicinal applications (Gitanjali Jindal & N. Kaur, 2021).

Advancements in Catalysis and Organic Synthesis

Recent research has highlighted the role of pyrolyzed metal–nitrogen–carbon materials, incorporating nitrogen heterocycles, in catalyzing the oxygen reduction reaction (ORR). These materials have shown promise in fuel cell applications, where the nature of active sites and their intrinsic activity toward ORR have been a focus (Jingkun Li & F. Jaouen, 2018). Furthermore, the synthesis and applications of heterocyclic N-oxide molecules, including those derived from pyridine, showcase their versatility in organic synthesis, catalysis, and potential drug development (Dongli Li et al., 2019).

Novel Biomedical Applications

The saturated pyrrolidine scaffold, such as that in this compound, is extensively used in medicinal chemistry to develop compounds for treating human diseases. This scaffold's non-planarity and the possibility for efficient exploration of the pharmacophore space due to sp3-hybridization are particularly beneficial (Giovanna Li Petri et al., 2021). Additionally, poly(N-isopropylacrylamide) and its copolymers, potentially including derivatives of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide, have been extensively investigated for biomedical applications such as drug delivery and tissue engineering (Sonia Lanzalaco & E. Armelin, 2017).

Environmental Applications and Water Treatment

Advancements in analytical pyrolysis have been crucial for understanding soil organic matter (SOM) and its implications for environmental chemistry and sustainable agriculture. Such studies potentially involve the analysis of nitrogen-containing compounds like N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide for understanding SOM composition and functions (P. Leinweber & H. Schulten, 1999). Additionally, nanofiltration membranes with crumpled polyamide films have shown potential for water treatment and desalination, where compounds with pyrrolidine and pyridine structures could play a role in the synthesis and performance improvement of these membranes (Senlin Shao et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQVVHNBKOPBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

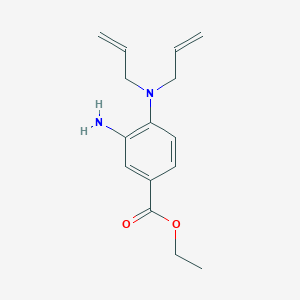

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)